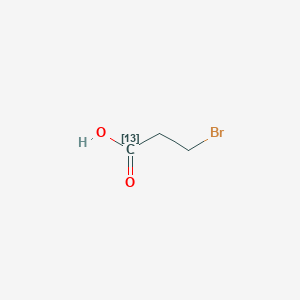3-bromo(113C)propanoic acid
CAS No.:
Cat. No.: VC18003502
Molecular Formula: C3H5BrO2
Molecular Weight: 153.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H5BrO2 |
|---|---|
| Molecular Weight | 153.97 g/mol |
| IUPAC Name | 3-bromo(113C)propanoic acid |
| Standard InChI | InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i3+1 |
| Standard InChI Key | DHXNZYCXMFBMHE-LBPDFUHNSA-N |
| Isomeric SMILES | C(CBr)[13C](=O)O |
| Canonical SMILES | C(CBr)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Bromo(113C)propanoic acid features a three-carbon chain with a bromine atom substituent at the terminal carbon (C3) and a carboxylic acid group (-COOH) at the first carbon (C1). The ¹³C isotope is specifically incorporated at the third carbon (C3), adjacent to the bromine atom. This structural configuration is represented by the isomeric SMILES notation C(CBr)[13C](=O)O, which explicitly denotes the isotopic label .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-bromo(113C)propanoic acid | |
| Canonical SMILES | C(CBr)C(=O)O | |
| Isomeric SMILES | C(CBr)13CO | |
| InChI Key | DHXNZYCXMFBMHE-LBPDFUHNSA-N | |
| PubChem CID (Unlabeled) | 11553 |
Table 2: Comparative Physicochemical Data
Synthesis and Production
Synthetic Pathways for the Unlabeled Analog
The non-isotopic 3-bromopropionic acid is synthesized via hydrobromination of acrylonitrile followed by hydrolysis. A representative method involves refluxing acrylonitrile with 48% hydrobromic acid at 130°C for 6 hours, yielding bromopropionitrile, which is subsequently hydrolyzed under acidic conditions .
Isotopic Labeling Strategy
Analytical and Spectroscopic Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C isotope at C3 produces a distinct NMR signal split due to spin-spin coupling with the adjacent bromine atom (¹³C-⁷⁹/⁸¹Br). This splitting pattern aids in unambiguous structural assignment, particularly in complex biological matrices. The chemical shift for the carboxylic carbon (C1) is typically observed near δ 170–175 ppm in ¹³C NMR spectra .
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the ¹³C label increases the molecular ion cluster by 1 Da compared to the unlabeled compound. For instance, the base peak for 3-bromo(113C)propanoic acid appears at m/z 154 (vs. m/z 153 for the unlabeled analog), facilitating precise quantification in tracer studies .
Table 3: Representative Mass Spectrometric Data
| Fragment Ion (m/z) | Relative Abundance (%) | Assignment | Source |
|---|---|---|---|
| 154 | 100 | [M]⁺ (¹³C-labeled) | |
| 137 | 45 | [M–OH]⁺ | |
| 109 | 30 | [M–COOH]⁺ |
Applications in Research
Metabolic Pathway Tracing
The ¹³C label enables real-time tracking of the compound’s incorporation into cellular metabolites. For example, in studies of fatty acid β-oxidation, 3-bromo(113C)propanoic acid can serve as a substrate analog to investigate enzyme kinetics or inhibitory effects .
Pharmaceutical Development
As a building block in drug synthesis, this compound facilitates the creation of isotopically labeled pharmaceuticals for pharmacokinetic studies. Its bromine atom also allows for further functionalization via nucleophilic substitution reactions .
Analytical Reference Standards
In quantitative MS assays, the ¹³C-labeled variant acts as an internal standard, compensating for matrix effects and instrument variability. This application is critical in regulatory environments requiring high-precision measurements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume